JAK3 Selectivity: >300-Fold Discrimination Against JAK1, JAK2, and TYK2 Versus Non-Selective JAK Inhibitors
Ritlecitinib demonstrates exceptional JAK family selectivity, inhibiting JAK3 with an IC50 of 33.1 nM while showing no measurable inhibition of JAK1, JAK2, or TYK2 (IC50 >10,000 nM for each) in cell-free kinase assays conducted in the presence of 1 mM ATP [1]. In contrast, the comparator baricitinib exhibits equipotent inhibition of JAK1 (IC50 = 5.9 nM) and JAK2 (IC50 = 5.7 nM), with moderate activity against TYK2 (IC50 = 53 nM) and JAK3 (IC50 >400 nM), representing a non-selective JAK1/JAK2 inhibitor profile [2]. Tofacitinib, another first-generation JAK inhibitor, inhibits JAK1 (IC50 = 3.2 nM), JAK2 (IC50 = 4.1 nM), JAK3 (IC50 = 1.6 nM), and TYK2 (IC50 = 34 nM) with minimal selectivity [3]. The >300-fold selectivity window of ritlecitinib for JAK3 over other JAK family members is structurally conferred by its covalent modification of cysteine-909, a residue absent in JAK1, JAK2, and TYK2 [1].
| Evidence Dimension | JAK family kinase inhibition (IC50, nM) |
|---|---|
| Target Compound Data | JAK3: 33.1 nM; JAK1, JAK2, TYK2: >10,000 nM each |
| Comparator Or Baseline | Baricitinib: JAK1 5.9 nM, JAK2 5.7 nM, TYK2 53 nM, JAK3 >400 nM; Tofacitinib: JAK1 3.2 nM, JAK2 4.1 nM, JAK3 1.6 nM, TYK2 34 nM |
| Quantified Difference | >300-fold selectivity for JAK3 over JAK1/JAK2/TYK2 for ritlecitinib; baricitinib and tofacitinib show <10-fold selectivity across JAK family members |
| Conditions | Cell-free kinase assay with 1 mM ATP |
Why This Matters
High JAK3 selectivity minimizes off-target inhibition of JAK1/JAK2-dependent pathways (e.g., erythropoiesis, lipid metabolism), potentially reducing adverse events such as anemia, thrombocytopenia, and dyslipidemia observed with broader-spectrum JAK inhibitors.
- [1] Telliez JB, et al. Discovery of a JAK3-Selective Inhibitor: Functional Differentiation of JAK3-Selective Inhibition over pan-JAK or JAK1-Selective Inhibition. ACS Chem Biol. 2016;11(12):3442-3451. View Source
- [2] Fridman JS, et al. Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050. J Immunol. 2010;184(9):5298-5307. View Source
- [3] Meyer DM, et al. Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis. J Inflamm (Lond). 2010;7:41. View Source
